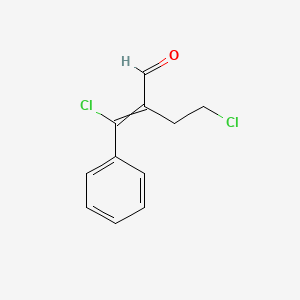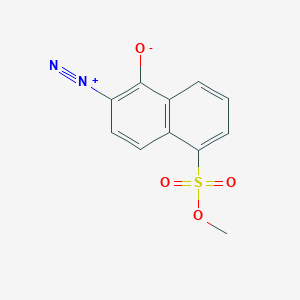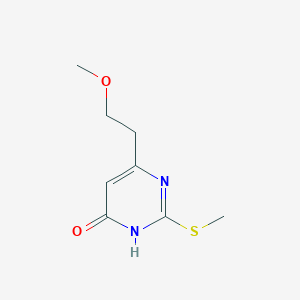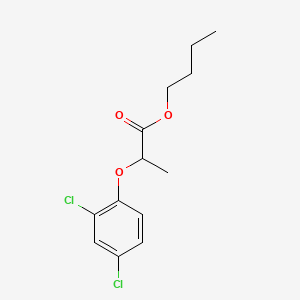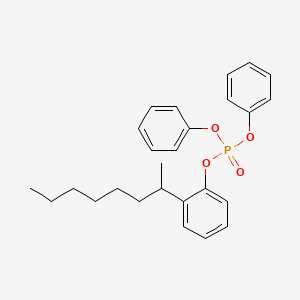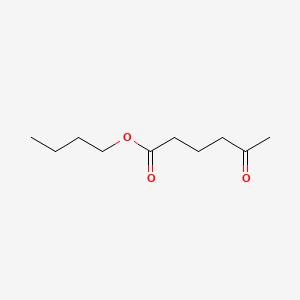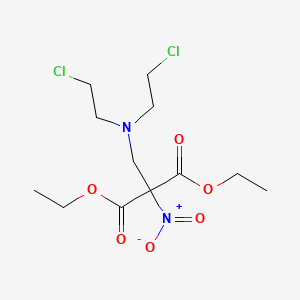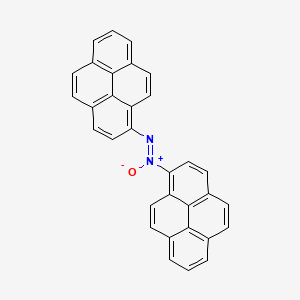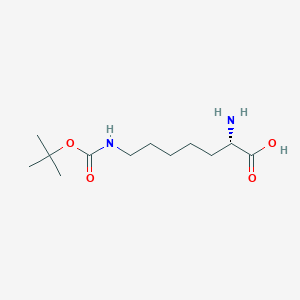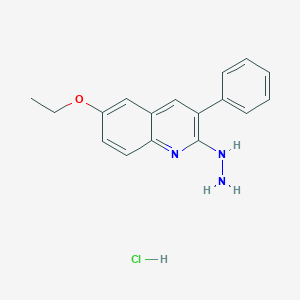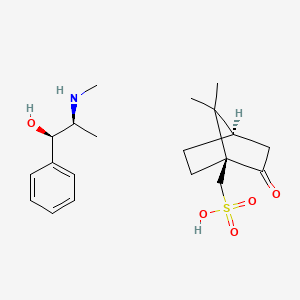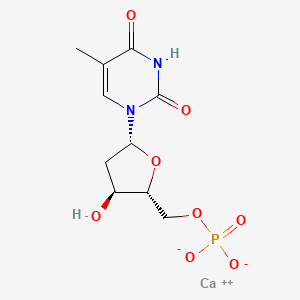![molecular formula C12H14N2Si B13749856 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile CAS No. 1092352-08-3](/img/structure/B13749856.png)
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile is a chemical compound with the molecular formula C11H14N2Si. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a trimethylsilyl group attached to an ethynyl moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an ethynyltrimethylsilane. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The ethynyl moiety can participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine: Shares the trimethylsilyl-ethynyl moiety but differs in the core heterocyclic structure.
4-[(Trimethylsilyl)ethynyl]benzoic acid: Contains a similar ethynyl group but attached to a benzoic acid moiety.
Uniqueness
6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile is unique due to its combination of a pyridine ring with a trimethylsilyl-ethynyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1092352-08-3 |
|---|---|
Fórmula molecular |
C12H14N2Si |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
6-methyl-4-(2-trimethylsilylethynyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2Si/c1-10-7-11(5-6-15(2,3)4)12(8-13)9-14-10/h7,9H,1-4H3 |
Clave InChI |
KKHATYRXGOQKKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)C#N)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



